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Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)morpholine
CAS No.: 22633-57-4
Cat. No.: B1401009
Get Quote
. J

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity[1]

4-(2,2-Dimethoxyethyl)morpholine (CAS: 22633-57-4) is a specialized heterocyclic
intermediate serving as a masked aldehyde precursor in organic synthesis. Unlike free
aldehydes, which are prone to polymerization and oxidation, this acetal-protected derivative
offers superior stability during storage and handling.

Its primary utility lies in drug discovery, where it functions as a modular building block for
introducing the morpholine moiety—a privileged pharmacophore known to improve the
solubility and metabolic stability of drug candidates. Upon acidic hydrolysis, it liberates
(morpholin-4-yl)acetaldehyde, a reactive electrophile essential for reductive aminations,
Strecker syntheses, and the construction of fused heterocycles.

Chemical Specifications
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Property Specification
IUPAC Name 4-(2,2-Dimethoxyethyl)morpholine
Common Synonyms -(2,2-Dimethoxyethyl)morpholine;

Morpholinoacetaldehyde dimethyl acetal

CAS Number 22633-57-4

Molecular Formula

Molecular Weight 175.23 g/mol

Appearance Colorless to pale yellow liquid

Miscible in DCM, MeOH, EtOH, THF; sparingly

Solubilit
Y soluble in water

Boiling Point ~85-90 °C at 10 mmHg (Predicted/Analogous)

Synthetic Pathways & Process Chemistry[4][5]

The synthesis of 4-(2,2-dimethoxyethyl)morpholine is a classic nucleophilic substitution (N-
alkylation), but process parameters must be controlled to minimize over-alkylation
(quaternization) and elimination side products.

Core Synthesis Workflow

The industrial standard involves the alkylation of morpholine with 2-bromo-1,1-
dimethoxyethane (Bromoacetaldehyde dimethyl acetal) in the presence of a non-nucleophilic
base.

Reaction Stoichiometry:
e Substrate: Morpholine (1.0 equiv)
e Reagent: 2-Bromo-1,1-dimethoxyethane (1.1 equiv)

e Base: Potassium Carbonate (
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) (2.0 equiv) or DIPEA for homogenous conditions.

» Solvent: Acetonitrile (MeCN) or DMF.

Mechanism of Formation

The nitrogen lone pair of morpholine attacks the

-carbon of the bromoacetal, displacing the bromide ion via an

mechanism.

Morpholine
+ K2CO3, MeCN, Reflux

(Nucleophile) \
Transition State - HBr > 4-(2,2-Dimethoxyethyl)
(SN2) morpholine
2-Bromo-1,1- /

dimethoxyethane
(Electrophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway via N-alkylation. The base neutralizes the generated HBr to drive
the equilibrium forward.

Reactivity Profile: The "Masked Aldehyde™
Mechanism

The value of this molecule is its latent reactivity. It remains inert under basic or neutral
conditions (e.g., during lithiation or Pd-catalyzed couplings elsewhere on a scaffold) but reveals
a reactive aldehyde upon exposure to aqueous acid.

Deprotection Mechanism (Hydrolysis)

Understanding the hydrolysis kinetics is vital for "one-pot" applications where the aldehyde is
generated in situ.

e Protonation: One methoxy oxygen is protonated by acid (

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1401009/docs?utm_src=pdf-body-img#technical-whitepaper-4-2-2-dimethoxyethyl-morpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401009?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Elimination: Methanol leaves, forming a resonance-stabilized oxocarbenium ion.
e Hydration: Water attacks the oxocarbenium ion, forming a hemiacetal.

o Collapse: Proton transfer and elimination of the second methanol molecule yields the free

aldehyde.
Acetal Precursor + H+ /- MeOH Oxocarbenium lon +H20 Hemiacetal - MeOH /- H+ (':gé?;gg?{tgl)
(Stable) P (Reactive Intermediate) P> (Transient) > Y

(Active Electrophile)

Click to download full resolution via product page

Figure 2: Acid-catalyzed hydrolysis mechanism converting the acetal to the active aldehyde.

Pharmaceutical Applications
Reductive Amination Linkers

The liberated aldehyde is frequently used to attach a morpholine-ethyl solubilizing tail to amine-
bearing drug scaffolds (e.g., anilines or piperazines).

o Advantage: Avoids the use of toxic alkylating agents (like chloroethyl morpholine) in the final
step.

o Workflow: Hydrolysis

Aldehyde + Amine
Imine

Reduction (

).

Heterocycle Construction
The

-amino aldehyde motif is a precursor for:
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Pomeranz-Fritsch Reaction: Synthesis of isoquinolines.

Strecker Synthesis: Generation of

-amino nitriles.

Imidazo[1,2-a]pyridines: Condensation with 2-aminopyridines.

Experimental Protocols
Protocol A: Synthesis of 4-(2,2-
Dimethoxyethyl)morpholine

Objective: Preparation of 10g batch.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser
under nitrogen atmosphere.

Charging: Add Morpholine (5.0 mL, 57.4 mmol) and Acetonitrile (100 mL).

Base Addition: Add anhydrous

(15.8 g, 114.8 mmol). Stir for 10 minutes.

Alkylation: Dropwise add 2-Bromo-1,1-dimethoxyethane (7.5 mL, 63.1 mmol).

o Note: The reaction is slightly exothermic. Monitor temperature.

Reflux: Heat the mixture to reflux (80—82 °C) for 16 hours.

Workup:

o Cool to room temperature.[1] Filter off the inorganic salts (

/KBT).

o Concentrate the filtrate under reduced pressure.

o Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted
morpholine.
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o Dry organic layer over

, filter, and concentrate.

 Purification: Vacuum distillation is recommended for high purity, though the crude is often
sufficiently pure (>95% by NMR) for subsequent steps.

Protocol B: In Situ Deprotection & Reductive Amination

Objective: Coupling to a secondary amine (

Deprotection: Dissolve 4-(2,2-dimethoxyethyl)morpholine (1.0 equiv) in 1N HCI (aq) / THF
(1:1). Stir at 40 °C for 2 hours.

o Validation: Monitor by TLC (disappearance of acetal) or LCMS (appearance of aldehyde
peak).

Coupling: Adjust pH to ~6 using saturated

Amination: Add the target amine (

, 1.0 equiv) and stir for 30 mins to form the imine/iminium species.

Reduction: Add Sodium triacetoxyborohydride (

, 1.5 equiv). Stir at room temperature overnight.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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